Allyl levulinate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1070-35-5 |
|---|---|
Molecular Formula |
C8H12O3 |
Molecular Weight |
156.18 g/mol |
IUPAC Name |
prop-2-enyl 4-oxopentanoate |
InChI |
InChI=1S/C8H12O3/c1-3-6-11-8(10)5-4-7(2)9/h3H,1,4-6H2,2H3 |
InChI Key |
NETFSRNRGBJVMU-UHFFFAOYSA-N |
SMILES |
CC(=O)CCC(=O)OCC=C |
Canonical SMILES |
CC(=O)CCC(=O)OCC=C |
Origin of Product |
United States |
Synthetic Methodologies for Allyl Levulinate
Esterification Reactions for Allyl Levulinate Synthesis
Esterification represents a direct and common pathway for the synthesis of this compound. This approach can be categorized into direct esterification, transesterification, and advanced methods like microwave-assisted synthesis.
The direct esterification of levulinic acid with allyl alcohol is a fundamental method for producing this compound. This reaction is typically catalyzed by an acid to achieve viable reaction rates and yields. A variety of catalysts, both homogeneous and heterogeneous, have been explored for the synthesis of alkyl levulinates, and these principles are applicable to the synthesis of this compound.
Solid acid catalysts are often preferred due to their ease of separation from the reaction mixture and potential for reusability. cetjournal.it The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid group in levulinic acid by the acid catalyst, which increases its electrophilicity. Subsequently, the nucleophilic oxygen of allyl alcohol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. The elimination of a water molecule and deprotonation of the catalyst regenerates the catalyst and yields the final product, this compound.
While specific data for the direct esterification with allyl alcohol is not extensively detailed in publicly available literature, research on other alcohols provides insight into typical reaction conditions. For instance, the esterification of levulinic acid with alcohols like methanol (B129727), ethanol (B145695), and n-butanol has been successfully carried out using sulfonated lignin-based carbon (SLBC) catalysts, achieving yields between 73.5–83.3 mol%. cetjournal.it The reaction temperature is often set to the reflux temperature of the respective alcohol. cetjournal.it
Table 1: Examples of Catalysts Used in the Esterification of Levulinic Acid
| Catalyst | Alcohol | Yield (%) | Reference |
| Sulfonated Lignin-Based Carbon (SLBC) | Methanol, Ethanol, n-Butanol | 73.5–83.3 | cetjournal.it |
| Nanosized TiO₂ Particles | n-Butanol | 77.6 | nih.gov |
| Mesoporous Stannosilicates | Methanol | up to 90.1 | nih.gov |
| Ferric Sulfate (B86663) (Fe₂(SO₄)₃) | Methyl, Ethyl, Propyl, Butyl Alcohols | ~90 | mdpi.com |
The choice of catalyst and reaction conditions, such as temperature and the molar ratio of reactants, significantly influences the conversion of levulinic acid and the selectivity towards this compound.
Transesterification offers an alternative route to this compound, starting from a different levulinate ester, such as methyl or ethyl levulinate. This process involves the exchange of the alkyl group of the ester with the allyl group from allyl alcohol, in the presence of a catalyst. This method can be advantageous when a particular levulinate precursor is more readily available or cost-effective.
The reaction is an equilibrium process, and to drive it towards the formation of this compound, an excess of allyl alcohol is typically used. The mechanism is similar to that of direct esterification, involving nucleophilic attack of allyl alcohol on the carbonyl carbon of the precursor ester.
Montmorillonite K10, a type of clay mineral, has been demonstrated as an effective heterogeneous catalyst for the transesterification of methyl levulinate with various alkyl alcohols, resulting in excellent yields of the corresponding alkyl levulinates. rsc.org This suggests its potential applicability for the synthesis of this compound from a levulinate precursor and allyl alcohol. The use of such solid acid catalysts simplifies the purification process and allows for catalyst recycling. rsc.org
To enhance reaction rates and improve energy efficiency, microwave-assisted synthesis has emerged as a promising technology for the production of alkyl levulinates. nih.govrsc.org Microwave irradiation can significantly reduce reaction times compared to conventional heating methods. aston.ac.uk This rapid heating is due to the direct interaction of microwaves with the polar molecules in the reaction mixture.
In the context of levulinic acid esterification, microwave-assisted methods have been shown to produce high yields of various alkyl levulinates in a matter of minutes. nih.gov For example, using p-toluenesulfonic acid as a catalyst, excellent yields (≥89 mol%) of a range of alkyl levulinates were achieved in just 5 minutes. nih.gov Another study utilized a calix nih.govarene-based organocatalyst under solvent-free microwave conditions to synthesize ten different alkyl levulinates with yields around 99% in 2.5 minutes. rsc.org
While these studies did not specifically report on this compound, the successful application of this technology to a wide array of alcohols suggests its high potential for the efficient and rapid synthesis of this compound from levulinic acid and allyl alcohol.
Table 2: Comparison of Conventional vs. Microwave-Assisted Esterification
| Method | Typical Reaction Time | Key Advantages |
| Conventional Heating | Several hours | Simpler equipment |
| Microwave-Assisted | Minutes | Rapid reaction rates, energy efficiency, potentially higher yields |
Alcoholysis Reactions in this compound Production
Alcoholysis provides an alternative synthetic route to this compound, starting from biomass-derived platform molecules other than levulinic acid, most notably furfuryl alcohol. This pathway is significant as it connects the valorization of both C5 and C6 sugars derived from biomass.
The conversion of furfuryl alcohol to this compound in the presence of allyl alcohol and an acid catalyst is a key alcoholysis pathway. This reaction involves a series of steps, including etherification, ring-opening, and subsequent intramolecular rearrangement.
A proposed mechanism for the alcoholysis of furfuryl alcohol suggests that the reaction is initiated by the protonation of the hydroxyl group of furfuryl alcohol, followed by a nucleophilic attack by an alcohol molecule (in this case, allyl alcohol) to form an ether intermediate (2-(allyloxymethyl)furan). researchgate.net Further reaction steps, catalyzed by the acid, lead to the opening of the furan (B31954) ring and the eventual formation of this compound. researchgate.net
Commercially available Purolite CT151, a macroporous polymeric catalyst, has been shown to be an efficient heterogeneous catalyst for this transformation. In a study, the alcoholysis of furfuryl alcohol with allyl alcohol using Purolite CT151 at reflux temperature for 5 hours resulted in a 55% yield of this compound.
Table 3: Synthesis of this compound from Furfuryl Alcohol
| Catalyst | Reactants | Reaction Conditions | Yield of this compound (%) |
| Purolite CT151 | Furfuryl Alcohol, Allyl Alcohol | Reflux, 5 hours | 55 |
This method highlights a valuable route for producing this compound from a readily available biomass-derived feedstock.
The direct conversion of raw or pre-treated biomass, such as cellulose (B213188), into this compound through a one-pot alcoholysis process is an attractive but challenging prospect. This approach would involve the hydrolysis of polysaccharides to monosaccharides, dehydration to intermediates like 5-hydroxymethylfurfural (B1680220) (HMF), and subsequent alcoholysis with allyl alcohol to form this compound.
Research in this area has predominantly focused on the use of simpler alcohols like methanol, ethanol, and butanol to produce the corresponding alkyl levulinates. researchgate.netresearchgate.netnih.gov For instance, cellulosic biomass can be converted into butyl-, pentyl-, and hexyl levulinates with yields of 60 to 80% based on the hexose (B10828440) content by refluxing with the corresponding alcohol in the presence of sulfuric acid. researchgate.net Microwave-assisted one-pot conversion of post-harvest vegetable waste has also been demonstrated to produce various alkyl levulinates. researchgate.net
The direct synthesis of this compound from biomass using allyl alcohol is not yet well-documented and represents an area for future research. The principles established for other alcohols, however, lay the groundwork for exploring this possibility. The reaction pathway would likely begin with the hydrolysis of the biomass to sugars, which are then converted to levulinic acid or an intermediate that can react with allyl alcohol to form the desired ester. researchgate.net The development of robust and selective catalytic systems will be crucial for the viability of such a direct route.
Alcoholysis of Diverse Biomass-Derived Feedstocks to this compound
Hydrolysis/Alcoholysis of Hexose and Pentose (B10789219) Saccharides
The direct conversion of simple sugars, such as hexoses (e.g., glucose, fructose) and pentoses (e.g., xylose), into this compound involves a series of acid-catalyzed reactions. This one-pot process typically includes the isomerization of glucose to fructose (B13574), followed by the dehydration of fructose to 5-hydroxymethylfurfural (HMF). Subsequently, the HMF undergoes alcoholysis with allyl alcohol and rehydration to form this compound. mdpi.commdpi.com
The choice of catalyst is crucial in this process, with bifunctional catalysts possessing both Brønsted and Lewis acid sites showing particular promise. Lewis acid sites facilitate the isomerization of glucose to fructose, while Brønsted acid sites are essential for the dehydration and alcoholysis steps. mdpi.com The reaction conditions, such as temperature and reaction time, also play a significant role in maximizing the yield of this compound while minimizing the formation of by-products like humins. encyclopedia.pub
A notable example of a related synthesis involves the use of the commercially available acidic resin, Purolite CT151, as a catalyst for the alcoholysis of furfuryl alcohol with various alcohols, including allyl alcohol. In a specific instance, the reaction of furfuryl alcohol with allyl alcohol at reflux temperature for 5 hours yielded this compound. mdpi.comproquest.com
| Catalyst | Starting Material | Alcohol | Reaction Time | Yield of this compound | Reference |
|---|---|---|---|---|---|
| Purolite CT151 | Furfuryl Alcohol | Allyl Alcohol | 5 hours | 55% | mdpi.com |
Conversion of Chloromethylfurfural Derivatives
An alternative route to this compound involves the use of 5-(chloromethyl)furfural (CMF) as an intermediate. CMF can be produced from the acid-catalyzed dehydration of carbohydrates in the presence of a chloride source. The subsequent alcoholysis of CMF with allyl alcohol yields this compound. This pathway is advantageous as the chlorine atom in CMF is a good leaving group, facilitating the reaction. mdpi.com
The reaction is typically carried out in the presence of an acid catalyst. For instance, silica-supported perchloric acid (HClO4-SiO2) has been effectively used as a heterogeneous catalyst for the synthesis of various alkyl levulinates from CMF. researchgate.netresearchgate.net Although specific data for this compound is not extensively reported, the general methodology suggests its feasibility. The reaction conditions, such as temperature and catalyst loading, would need to be optimized to achieve high yields of this compound. researchgate.netresearchgate.net
Transformation of α-Angelica Lactone
α-Angelica lactone (α-AL) is another key platform molecule derived from levulinic acid that can be efficiently converted to this compound. This transformation involves the acid-catalyzed addition of allyl alcohol to α-AL. ulisboa.ptmdpi.comgoogle.com
Various homogeneous and heterogeneous acid catalysts have been investigated for this reaction, including mineral acids, sulfonic acids, and ion-exchange resins. For example, methanesulfonic acid (MSA) has been demonstrated as a highly efficient and environmentally benign catalyst for the synthesis of different alkyl levulinates from α-AL at room temperature and under solvent-free conditions, achieving near-quantitative yields. ulisboa.ptmdpi.com While this specific study did not report on this compound, the methodology is directly applicable.
Heteropoly acids have also been employed as catalysts for the conversion of α-AL to butyl levulinate, suggesting their potential for the synthesis of this compound as well. nih.gov The choice of catalyst and reaction conditions can be tailored to optimize the yield and selectivity towards the desired allyl ester.
| Catalyst | Starting Material | Alcohol | Key Findings | Reference |
|---|---|---|---|---|
| Methanesulfonic Acid (MSA) | α-Angelica Lactone | Methanol, Ethanol, Propanol, Butanol | High yields (99.1–99.8%) at room temperature, solvent-free. | ulisboa.ptmdpi.com |
| Choline-exchanged Heteropoly Acids | α-Angelica Lactone | n-Butanol | Good yield (79.4%) with a recyclable catalyst. | nih.gov |
Direct Conversion from Lignocellulosic Biomass
The direct, one-pot conversion of raw or pretreated lignocellulosic biomass into this compound represents a highly desirable and economically attractive approach. This process involves the hydrolysis of the cellulose and hemicellulose fractions of the biomass into their constituent sugars, followed by the same reaction pathways as described for the conversion of hexose and pentose saccharides. greencarcongress.commdpi.com
This direct route is challenging due to the complex and recalcitrant nature of lignocellulosic biomass. Effective pretreatment methods are often required to break down the lignin (B12514952) seal and improve the accessibility of the polysaccharides to the catalysts. Acidic ionic liquids and solid acid catalysts are being explored for their ability to both deconstruct the biomass and catalyze the subsequent conversion to alkyl levulinates. frontiersin.org While the direct synthesis of other alkyl levulinates from biomass has been reported, specific and optimized processes for this compound are still under development. mdpi.com
Principles of Green Chemistry in this compound Synthesis
The synthesis of this compound is increasingly being evaluated through the lens of green chemistry principles, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comub.edu Key green chemistry metrics such as atom economy, E-factor (Environmental factor), and process mass intensity (PMI) are used to assess the sustainability of the different synthetic routes.
Atom Economy: This metric, developed by Barry Trost, measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final desired product. The esterification of levulinic acid or the alcoholysis of α-angelica lactone with allyl alcohol generally exhibit high atom economies.
E-Factor: Introduced by Roger Sheldon, the E-factor quantifies the amount of waste produced per unit of product. A lower E-factor indicates a greener process. Routes that minimize the use of excess reagents and solvents, and that allow for catalyst recycling, will have a more favorable E-factor.
Process Mass Intensity (PMI): This metric considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product. Lowering the PMI is a key objective in developing sustainable industrial processes.
The choice of renewable feedstocks, such as biomass-derived saccharides and lactones, is a fundamental aspect of the green synthesis of this compound. researchgate.net Furthermore, the use of heterogeneous, recyclable catalysts, solvent-free reaction conditions, and energy-efficient processes (e.g., microwave-assisted synthesis) are all important strategies for improving the green credentials of this compound production. mdpi.com A comprehensive green chemistry assessment would involve a comparative analysis of the different synthetic pathways to identify the most environmentally benign and economically viable option. ub.edu
Process Engineering and Scale-Up Methodologies for this compound Production
Reactor Design: For continuous production, packed-bed reactors or continuous stirred-tank reactors (CSTRs) are often considered. The choice of reactor depends on the nature of the catalyst (homogeneous or heterogeneous) and the reaction kinetics. For heterogeneous catalysts, packed-bed reactors can offer advantages in terms of catalyst separation and reuse.
Separation and Purification: The downstream processing to isolate and purify this compound from the reaction mixture is a critical and often energy-intensive step. The separation of the product from unreacted starting materials, the catalyst, and any by-products (such as water and humins) is essential. Techniques such as distillation, extraction, and membrane separation are employed. cetjournal.it The development of efficient and low-energy separation processes is crucial for the economic feasibility of large-scale production. nih.gov
Process Intensification: To improve the efficiency and reduce the cost of production, process intensification strategies are being explored. These may include reactive distillation, where the reaction and separation occur in the same unit, and the use of microreactors to enhance heat and mass transfer.
A techno-economic analysis is essential to evaluate the commercial viability of any proposed production process. Such an analysis considers capital and operating costs, feedstock prices, and the market value of this compound to determine the minimum selling price and profitability. repec.orgijche.ir Continuous research and development in process engineering are vital to overcome the challenges and enable the large-scale, sustainable production of this compound.
Advanced Catalytic Architectures for Allyl Levulinate Synthesis
Homogeneous Catalytic Systems
Homogeneous catalysts for the synthesis of alkyl levulinates, including allyl levulinate, are typically strong mineral or organic acids. These catalysts operate in the same phase as the reactants, leading to excellent contact and often high reaction rates under mild conditions.
Conventional industrial esterification processes frequently utilize mineral acids such as sulfuric acid (H₂SO₄) mdpi.com. Organic sulfonic acids, particularly p-toluenesulfonic acid (pTSA), are also common and have demonstrated high catalytic activity, comparable to that of sulfuric acid. mdpi.com For instance, studies on the synthesis of ethyl levulinate, a related compound, have shown that both H₂SO₄ and pTSA can achieve nearly complete conversion of levulinic acid, especially when a significant excess of alcohol is used. mdpi.com
Despite their effectiveness, homogeneous acid catalysts present considerable drawbacks. Their corrosive nature necessitates specialized and costly equipment. mdpi.comrsc.org Furthermore, separating the catalyst from the product mixture is a significant challenge, often leading to contamination of the final product and complicating catalyst recycling. mdpi.comrsc.org These limitations have driven research towards the development of more sustainable and easily separable heterogeneous catalysts.
Heterogeneous Catalytic Systems and Material Design
Heterogeneous catalysts exist in a different phase from the reactants, typically as a solid catalyst in a liquid reaction mixture. This characteristic greatly simplifies product purification and catalyst recovery, allowing for continuous-flow processes and repeated use, which aligns with the principles of green chemistry. rsc.orgmdpi.comfrontiersin.org The design of these materials focuses on creating robust catalysts with high activity, selectivity, and stability. Various classes of solid materials have been engineered to catalyze the synthesis of this compound and other alkyl levulinates, primarily by introducing strong Brønsted acid sites onto a solid support. mdpi.comresearchgate.net
Polymeric ion-exchange resins are among the most common solid acid catalysts used in esterification. These are typically polystyrene-based polymers cross-linked with divinylbenzene (B73037) and functionalized with sulfonic acid (-SO₃H) groups, which provide strong Brønsted acidity. mdpi.comncl.ac.uk Amberlyst-15 and Purolite CT151 are two commercially available resins that have been widely investigated for alkyl levulinate synthesis. mdpi.commdpi.comresearchgate.net
Research comparing these two resins for the alcoholysis of furfuryl alcohol to produce various alkyl levulinates, including this compound, has often highlighted the superior performance of Purolite CT151. mdpi.comencyclopedia.pubresearchgate.net In one study, Purolite CT151 was identified as a highly efficient catalyst for producing methyl, ethyl, propyl, butyl, and this compound. mdpi.com It was found to be more active than Amberlyst-15 under the same reaction conditions. mdpi.comencyclopedia.pub For the synthesis of this compound specifically, Purolite CT151 catalyzed the alcoholysis of furfuryl alcohol with allyl alcohol, yielding the product in good measure. mdpi.comencyclopedia.pub This was noted as the first report of this compound synthesis via this specific pathway. encyclopedia.pub
The recyclability of these resins is a key advantage. Studies have shown that Purolite CT151 can be recovered and reused for multiple reaction cycles without a significant drop in its catalytic activity. mdpi.com
Table 1: Comparative Performance of Ion-Exchange Resins in Alkyl Levulinate Synthesis
| Catalyst | Substrate | Alcohol | Product | Key Findings | Reference |
|---|---|---|---|---|---|
| Purolite CT151 | Furfuryl Alcohol | Ethanol (B145695) | Ethyl Levulinate | Demonstrated superior catalytic activity compared to Amberlyst-15. Achieved up to 71% yield. Reusable for at least four cycles. | mdpi.comencyclopedia.pub |
| Amberlyst-15 | Furfuryl Alcohol | Ethanol | Ethyl Levulinate | Led to quantitative conversion of furfuryl alcohol but with a lower product yield (22%) compared to Purolite CT151 under identical conditions. | mdpi.comencyclopedia.pub |
| Purolite CT151 | Furfuryl Alcohol | Allyl Alcohol | This compound | Effectively catalyzed the synthesis, achieving a 55% isolated yield on a 5-gram scale. Noted as the first synthesis from furfuryl alcohol. | mdpi.comencyclopedia.pub |
| Amberlyst-15 | Levulinic Acid | n-Butanol | n-Butyl Levulinate | Achieved 97% conversion of levulinic acid at 124°C. | frontiersin.org |
Zeolites are crystalline aluminosilicates with well-defined microporous structures and strong Brønsted acid sites, making them attractive catalysts for various acid-catalyzed reactions. mdpi.comrsc.org The acidity of zeolites can be tuned by altering the silica-to-alumina (SiO₂/Al₂O₃) ratio. Zeolites like H-ZSM-5 and H-USY have been successfully employed in the synthesis of alkyl levulinates. mdpi.com
The catalytic performance of zeolites is influenced not only by their acidity but also by their pore size, specific surface area, and hydrophobicity. mdpi.com For instance, in the production of methyl levulinate, H-ZSM-5 with a higher SiO₂/Al₂O₃ ratio (and thus lower acidity) sometimes shows better yields, suggesting that other physical characteristics play a crucial role. mdpi.com Hierarchical zeolites, which possess both micropores and mesopores, have also shown excellent performance by improving mass transport of bulky reactant and product molecules. frontiersin.org For example, hierarchical H-ZSM-5 has been reported to give high yields of ethyl levulinate. frontiersin.org
Table 2: Performance of Zeolite Catalysts in Alkyl Levulinate Synthesis
| Catalyst | Reaction | Product Yield | Reaction Conditions | Reference |
|---|---|---|---|---|
| H-ZSM-5 | Ethanolysis of Furfuryl Alcohol | 85.8% (Ethyl Levulinate) | 120°C | frontiersin.org |
| Hierarchical H-ZSM-5 | Ethanolysis of Furfuryl Alcohol | 73.0% (Ethyl Levulinate) | 100°C | frontiersin.org |
| H-USY | Conversion of Glucose | Not specified, but used in combination with SnO₂ for direct conversion to ethyl levulinate. | N/A | mdpi.com |
Solid superacids based on metal oxides exhibit exceptionally strong acid sites capable of catalyzing reactions that typically require concentrated mineral acids. Sulfated zirconia (SO₄²⁻/ZrO₂) is a well-known solid superacid used in esterification. mdpi.combohrium.com Its high acidity stems from the electron-withdrawing effect of the sulfate (B86663) groups on the zirconia surface.
Mixed-metal oxides can also be designed to possess enhanced acidic properties and stability. A notable example is a sulfonated nanocomposite of titanium and tungsten oxide (TiO₂/WO₃/SO₄²⁻), which has been effectively used as a heterogeneous catalyst for the esterification of levulinic acid with butanol to produce butyl levulinate. researchgate.netx-mol.net Characterization of this material revealed a nanocrystalline structure with active sulfonated sites. researchgate.net The preparation of these catalysts often involves treating the metal oxide support with sulfuric acid or another sulfating agent, followed by calcination at high temperatures to generate the active superacid sites. researchgate.netnih.gov These catalysts have shown high activity and selectivity in various esterification reactions. google.comscirp.org
Polyoxometalates (POMs), also known as heteropolyacids (HPAs), are metal-oxygen cluster anions with structures like the Keggin (e.g., H₃PW₁₂O₄₀) or Wells-Dawson types. mdpi.comfrontiersin.org They possess very strong, well-defined Brønsted acidity, making them highly effective catalysts. frontiersin.org However, their high solubility in polar solvents can lead to leaching, a problem that is addressed by immobilizing them onto solid supports. mdpi.com
Functionalized siliceous materials, such as mesoporous silica (B1680970) (e.g., SBA-15, MCM-41), provide an excellent platform for heterogenizing active catalytic species. mdpi.commdpi.com These materials offer high surface areas, tunable pore sizes, and reactive surface silanol (B1196071) groups that can be functionalized. researchgate.net HPAs have been successfully supported on silica, zirconia, and other materials, creating stable and reusable catalysts. mdpi.comfrontiersin.org For example, a Wells-Dawson HPA incorporated into a silica matrix was shown to be an active and selective catalyst for the esterification of levulinic acid, maintaining its structure and activity over several cycles. mdpi.comconicet.gov.ar Similarly, propylsulfonic acid groups have been grafted onto the surface of SBA-15, resulting in a catalyst with moderately strong acid sites and good hydrophobic properties, which proved highly active for the esterification of levulinic acid with various alcohols. researchgate.net
Synergistic Brønsted-Lewis Acidity in Bifunctional Catalysts
The conversion of biomass-derived molecules often involves multiple reaction steps requiring different types of acid sites. Bifunctional catalysts that possess both Brønsted and Lewis acidity can exhibit synergistic effects, leading to enhanced activity and selectivity.
In the context of levulinate synthesis from carbohydrates, Lewis acids (e.g., metal ions like Zr⁴⁺, Sn⁴⁺) are effective in catalyzing the isomerization of glucose to fructose (B13574), while Brønsted acids (e.g., -SO₃H, H₃PW₁₂O₄₀) are crucial for the subsequent dehydration of fructose to 5-hydroxymethylfurfural (B1680220) (HMF) and its alcoholysis to the final alkyl levulinate. researchgate.netfrontiersin.org
Several catalytic systems have been designed to harness this synergy:
Combined Catalyst Systems : A physical mixture of a solid Lewis acid (like Sn-Beta zeolite) and a solid Brønsted acid (like sulfated zirconia, SO₄²⁻/ZrO₂) was shown to be more efficient for producing methyl levulinate from glucose than either catalyst alone, achieving a 62% yield. researchgate.net
Bifunctional Ionic Liquids : A Brønsted-Lewis acidic ionic liquid (BLAIL), [SMIM][ZnCl₃], was synthesized and used for the direct conversion of cellulose (B213188) to ethyl levulinate, demonstrating the effectiveness of having both acid types within a single compound. rsc.org
Modified Heteropolyacids : Lewis acid metals (like Ti⁴⁺, Zr⁴⁺) were substituted into phosphotungstic acid structures (HnPW₁₁MO₃₉) to create catalysts with tunable Brønsted/Lewis acid ratios, which proved highly efficient in converting cellulose to methyl levulinate. acs.org
This synergistic approach allows for a one-pot cascade reaction, streamlining the process from raw biomass-derived sugars to valuable levulinate esters. frontiersin.org
Organocatalysis in this compound Synthesis
Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations, offering a greener alternative to traditional metal-based catalysts. This approach avoids issues of metal toxicity and leaching, aligning with the principles of sustainable chemistry.
In the synthesis of levulinate esters, water-soluble macrocyclic compounds like p-sulfonic acid calix researchgate.netarene have been employed as efficient organocatalysts. researchgate.net This type of catalyst has been successfully used for the esterification of levulinic acid with various primary and secondary alcohols. The reaction proceeds under mild conditions, and the catalyst can be easily recovered from the reaction mixture by precipitation and filtration, allowing for its reuse over multiple cycles without a significant drop in activity. researchgate.net
While specific studies focusing exclusively on the organocatalytic synthesis of this compound are emerging, the demonstrated broad applicability of catalysts like p-sulfonic acid calix researchgate.netarene to a range of alcohols strongly supports their potential in this specific transformation. researchgate.net The development of organocatalysts derived from biomass itself further enhances the sustainability of this approach.
Catalyst Durability, Regeneration, and Economic Reusability
For any catalytic process to be industrially viable, the catalyst must be durable, easily regenerated, and reusable over many cycles. This is a central focus in the development of catalysts for this compound synthesis. Heterogeneous catalysts offer a significant advantage over their homogeneous counterparts as they can be easily separated from the reaction product by simple filtration or centrifugation.
Extensive research has been conducted on the reusability of the various catalyst architectures:
Carbonaceous Materials : A sulfonated catalyst derived from pine needles demonstrated remarkable stability, showing negligible loss in efficiency for up to 10 consecutive reaction cycles. biofueljournal.com
Layered Silicate Clays : Montmorillonite K10 has been shown to be reusable for at least three runs without a significant decrease in its high catalytic activity. nih.govrsc.orgresearchgate.net Halloysite has been successfully recycled for at least six consecutive esterification reactions with no loss of activity. nih.govacs.org
Metal-Organic Frameworks (MOFs) : The robust crystalline structure of Zr-based MOFs like UiO-66 makes them highly stable under reaction conditions. researchgate.net The multifunctional Ru/SiW@UiO-66 catalyst was reused for five cycles without any loss in activity or selectivity. frontiersin.org
Resins : Commercial resins like Purolite CT151, used in the synthesis of various alkyl levulinates including this compound, can be reused for four consecutive runs without a noticeable loss in activity. mdpi.com
The primary causes of deactivation are typically the leaching of active species (like -SO₃H groups) or the deposition of carbonaceous materials (humins) on the catalyst surface, which block active sites. nih.govmdpi.com Regeneration can often be achieved through simple washing with a solvent or, in some cases, calcination to burn off deposits, restoring the catalyst's activity for subsequent use. researchgate.net The high reusability of these solid acid catalysts is a critical factor in the economic feasibility of producing this compound on a larger scale.
Mechanistic Pathways and Kinetic Investigations in Allyl Levulinate Formation
Mechanistic Elucidation of Esterification Processes
The formation of allyl levulinate via esterification typically involves the reaction of levulinic acid with allyl alcohol in the presence of an acid catalyst.
The esterification of levulinic acid is a reversible reaction that generally follows an acid-catalyzed mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. Subsequently, the alcohol acts as a nucleophile, attacking the protonated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the ester.
In the context of synthesizing alkyl levulinates, studies have identified key intermediates and influencing factors. For instance, in the esterification of levulinic acid with butanol catalyzed by metal nitrates, it was found that both metal cations (Mⁿ⁺) and protons (H⁺) can activate the carbonyl group of levulinic acid, making it more susceptible to nucleophilic attack by the alcohol. mdpi.com At lower conversion rates, the formation of a pseudo-butyl levulinate was observed as an intermediate, which subsequently converts to the final butyl levulinate product. mdpi.com This suggests a consecutive reaction pathway.
The rate of esterification is influenced by several factors, including the type of catalyst and the structure of the alcohol. The use of heterogeneous catalysts, such as ion-exchange resins like Amberlyst-15, has been shown to be effective for producing alkyl levulinates. frontiersin.orgnih.gov The turnover frequency (TOF), a measure of catalytic activity, can be significantly higher with certain catalysts compared to homogeneous ones like p-toluene sulfonic acid. frontiersin.orgnih.gov For example, a turnover frequency of 230 h⁻¹ was achieved with an NH₂-Zr-MOF catalyst for ethyl levulinate synthesis, which is more than double that of p-toluene sulfonic acid. frontiersin.orgnih.gov
The reaction kinetics of levulinic acid esterification have been modeled using various approaches. A study on the synthesis of n-butyl levulinate using an immobilized lipase (B570770) followed the Langmuir-Hinshelwood–Hougen-Watson (LHHW) mechanism. researchgate.net This model is often used for heterogeneous catalytic reactions and considers the adsorption of reactants onto the catalyst surface. For the esterification of 4-phenylbutyric acid with allyl alcohol, the apparent activation energy was calculated to be 13.34 kcal/mol, indicating the energy barrier for the reaction to occur. researchgate.net In another study, the esterification of levulinic acid with ethanol (B145695) using AlCl₃·6H₂O as a catalyst was described by a homogeneous second-order reversible reaction model, with an activation energy of 56.3 kJ·K⁻¹·mol⁻¹. mdpi.com
Mechanistic Elucidation of Alcoholysis Processes
Alcoholysis provides an alternative route to this compound, often starting from biomass-derived platform molecules like furfuryl alcohol or carbohydrates.
The alcoholysis of furfuryl alcohol to produce alkyl levulinates is a multi-step process involving several key intermediates. A commonly proposed mechanism involves the initial acid-catalyzed reaction of furfuryl alcohol with an alcohol (e.g., allyl alcohol) to form an alkoxymethylfuran intermediate, such as 2-(allyloxymethyl)furan. researchgate.net This intermediate then undergoes further transformation.
One identified pathway involves the formation of a dienol intermediate. rsc.org Another study identified 2-butoxymethylfuran and 5,5-dibutoxy-2-pentanone as intermediates in the alcoholysis of furfuryl alcohol with n-butanol. rsc.org The reaction proceeds through the formation of these intermediates, which are then converted to the final n-butyl levulinate product. rsc.org
The type of catalyst plays a crucial role in the reaction pathway. Both Brønsted and Lewis acids can catalyze the alcoholysis of furfuryl alcohol. researchgate.net The presence of both types of acid sites can have a synergistic effect on the reaction. For instance, in the synthesis of ethyl levulinate, the use of a deep eutectic solvent composed of choline (B1196258) chloride and ethanol, catalyzed by 5-sulfonic acid salicylic (B10762653) acid, showed that the hydrogen-bond acceptor (choline chloride) couples with the hydrogen-bond donor (ethanol) to facilitate the alcoholysis of furfuryl alcohol. nih.govnih.gov
The direct conversion of carbohydrates, such as fructose (B13574) and glucose, to this compound is a more complex process involving several sequential reactions. A key intermediate in this conversion is 5-hydroxymethylfurfural (B1680220) (HMF). encyclopedia.pubunive.it HMF is formed from the dehydration of hexose (B10828440) sugars. mdpi.com However, HMF is often unstable under the reaction conditions and can lead to the formation of undesirable byproducts known as humins. encyclopedia.pubunive.it
From HMF, the reaction can proceed through different pathways. One pathway involves the alcoholysis of HMF to form 5-alkoxymethylfurfural (e.g., 5-ethoxymethylfurfural when using ethanol), which is then converted to the corresponding alkyl levulinate. mdpi.com In the conversion of fructose to ethyl levulinate, 5-ethoxymethylfurfural was detected as an intermediate. mdpi.com Another potential intermediate is levulinic acid itself, formed from the hydrolysis of HMF. mdpi.com
The conversion of cellulose (B213188) to alkyl levulinates in alcoholic media can proceed through the formation of alkyl glucosides as intermediates. sels-group.eu These intermediates are then further converted to the final alkyl levulinate product. sels-group.eu
The presence of water can significantly influence the reaction pathways and product distribution in the alcoholysis of both furfuryl alcohol and carbohydrates. In the alcoholysis of furfuryl alcohol, the addition of a controlled amount of water can accelerate the reaction. frontiersin.org It is suggested that water facilitates the conversion of the alkoxymethylfuran intermediate. frontiersin.org For instance, in the synthesis of butyl levulinate from furfuryl alcohol, the addition of one equivalent of water increased the yield from 88% to 93%. frontiersin.org However, excess water can lead to the hydrolysis of the desired alkyl levulinate back to levulinic acid.
In the context of carbohydrate conversion, water is a byproduct of the initial dehydration steps. The presence of water can influence the stability of intermediates like HMF and can also affect the performance of certain catalysts, particularly those susceptible to deactivation by hydration. frontiersin.orgresearchgate.net Theoretical simulations and experiments have shown that in the conversion of cellulose to 5-ethoxymethylfurfural (EMF) and ethyl levulinate (EL), the ratio of water to ethanol is a critical parameter. colab.ws A specific water/ethanol ratio was found to be beneficial for the accumulation of EMF by reducing the activation energy of its formation. colab.ws
Kinetic Modeling, Reaction Rate Determination, and Optimization
Kinetic modeling is essential for understanding the reaction rates, identifying rate-limiting steps, and optimizing process conditions for the synthesis of this compound.
Several studies have developed kinetic models for the production of alkyl levulinates. For the esterification of levulinic acid, pseudo-homogeneous models have been employed to determine activation energies and thermodynamic parameters. nih.gov The pseudo-first-order kinetic model has shown a good fit for the conversion of levulinic acid. nih.gov The Langmuir-Hinshelwood (LH) and Eley-Rideal (ER) models are often used to describe the mechanism of heterogeneous catalytic reactions.
The reaction rate is influenced by various parameters, including temperature, catalyst loading, and reactant concentrations. mdpi.com Increasing the reaction temperature generally increases the reaction rate, but can also lead to the formation of byproducts if not carefully controlled. mdpi.commdpi.com Catalyst concentration also plays a significant role; an optimal catalyst loading often exists beyond which there is little improvement in the reaction rate. mdpi.com
Optimization studies, often employing response surface methodology, have been conducted to find the ideal conditions for maximizing the yield of alkyl levulinates. frontiersin.orgnih.gov For instance, in the synthesis of n-butyl levulinate over Amberlyst-15, optimization led to a 97% conversion of levulinic acid. frontiersin.orgnih.gov Automated microfluidic systems coupled with model-based optimization have been developed to accelerate the determination of reaction kinetics and rate parameters. acs.org
Kinetic studies on the alcoholysis of furfuryl alcohol have shown that the formation of the alkoxymethylfuran intermediate can be faster than its subsequent conversion to the alkyl levulinate. frontiersin.org A kinetic model based on the Langmuir-Hinshelwood–Hougen-Watson (LHHW) mechanism for the synthesis of ethyl levulinate from furfuryl alcohol revealed that the esterification reaction was much faster than the self-etherification of furfuryl alcohol. researchgate.net
For the conversion of carbohydrates, kinetic models have been developed to account for the multiple reaction steps, including the formation and consumption of intermediates like HMF. acs.org A shrinking core model has been used to describe the heterogeneous degradation kinetics of cellulose at high solid content. colab.ws
Table of Research Findings on this compound Formation
| Process | Key Findings | Catalyst/Conditions | Intermediates |
|---|---|---|---|
| Esterification | Pseudo-butyl levulinate is an intermediate in the formation of butyl levulinate. mdpi.com | Metal nitrates | Pseudo-butyl levulinate |
| Esterification | NH₂-Zr-MOF catalyst shows high turnover frequency (230 h⁻¹). frontiersin.orgnih.gov | NH₂-Zr-MOF | Not specified |
| Alcoholysis of Furfuryl Alcohol | Reaction proceeds via 2-butoxymethylfuran and 5,5-dibutoxy-2-pentanone. rsc.org | Al₂O₃/SBA-15 | 2-Butoxymethylfuran, 5,5-dibutoxy-2-pentanone |
| Alcoholysis of Furfuryl Alcohol | Water accelerates the conversion of the alkoxymethylfuran intermediate. frontiersin.org | Acid catalysts | Alkoxymethylfuran |
| Conversion of Carbohydrates | 5-Ethoxymethylfurfural is an intermediate in the conversion of fructose to ethyl levulinate. mdpi.com | Potassium phosphotungstate | 5-Ethoxymethylfurfural, Levulinic acid |
| Kinetic Modeling | A shrinking core model describes the kinetics of cellulose alcoholysis at high concentrations. colab.ws | Acid catalysts | Not specified |
Computational Chemistry and Theoretical DFT Studies of Reaction Mechanisms
Theoretical investigations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the complex reaction mechanisms underlying the formation of levulinate esters. While specific DFT studies focusing exclusively on the synthesis of this compound are not extensively documented in the literature, a comprehensive understanding can be constructed by examining computational analyses of analogous esterification and transesterification reactions involving levulinic acid and other short-chain alcohols, such as methanol (B129727) and ethanol. The fundamental mechanistic steps are expected to be similar.
General acid-catalyzed esterification of levulinic acid is proposed to proceed via a well-established mechanism. The reaction initiates with the protonation of the carbonyl oxygen of the carboxylic acid group by an acid catalyst, which enhances the electrophilicity of the carbonyl carbon. Subsequently, the alcohol (in this case, allyl alcohol) acts as a nucleophile, attacking the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form the final ester product, this compound. frontiersin.orgresearchgate.net
DFT calculations have been applied to understand the conversion of related levulinate esters, which provides insight into the likely energetics of this compound formation. For instance, in the conversion of methyl levulinate (ML) to γ-valerolactone (GVL) catalyzed by Al(OiPr)₃, DFT calculations at the M062X-D3/def2-TZVP level were used to probe the transesterification, hydrogenation, and ring-closure steps. colab.ws While not a direct formation study, this research highlights the power of DFT in mapping reaction pathways involving levulinate structures.
In another relevant study, periodic DFT simulations were employed to investigate the reaction mechanism of methyl levulinate conversion to γ-valerolactone on a Zr-based UiO-66 metal-organic framework. acs.orgnih.govmdpi.com This work detailed the energetics of several key steps, including the binding of the levulinate, hydrogen transfer, and intramolecular cyclization. acs.orgnih.govmdpi.com The calculated Gibbs energy barriers for the various steps in this conversion were found to be similar, indicating that a single rate-determining step could not be definitively identified. acs.org
The table below summarizes computed energy values for key steps in the conversion of methyl levulinate on a UiO-66 catalyst, which can serve as a proxy for understanding the types of energetic barriers that might be involved in this compound synthesis under similar catalytic conditions.
| Step | Description | Calculated Energy (eV) mdpi.com |
| 1 -> 2 | Binding of Methyl Levulinate | 0.14 |
| TS2–3 | Hydrogen transfer to activated ML | 0.61 |
| 3 | Formation of intermediate | 0.39 |
| TS5–6 | Intramolecular nucleophilic attack | 0.13 |
| 6 | Formation of cyclic intermediate | -0.14 |
| TS6–7 | Assisted elimination of Methanol | 0.15 |
| 7 | Formation of bounded GVL | -0.35 |
This interactive table presents data from a DFT study on the conversion of methyl levulinate, providing analogous energy values for steps that share mechanistic similarities with this compound formation.
Furthermore, theoretical studies on the oxidation of methyl levulinate have utilized high-level quantum chemical methods (G3//MP2/aug-cc-pVDZ) coupled with Transition State Theory (TST) to calculate absolute rate constants for H-abstraction reactions. researchgate.net These studies show that the C3 and C4 positions, located between the ketone and ester functional groups, are the most favorable sites for hydrogen abstraction. researchgate.net While this relates to the decomposition rather than formation, it underscores the detailed kinetic and mechanistic insights that can be gleaned from computational chemistry.
Although direct computational data for this compound formation is sparse, the established mechanisms for other levulinate esters and the computational methodologies used to study them provide a robust framework for understanding the likely reaction pathways and energetics involved.
Advanced Derivatization and Downstream Chemical Transformations of Allyl Levulinate
Polymerization Chemistry of Allyl Levulinate
The direct polymerization of monomers containing an allyl group presents known challenges. The allylic C-H bonds are susceptible to abstraction, leading to the formation of a stable, resonance-delocalized allylic radical. This process acts as a chain-transfer or termination step, which can hinder the formation of high molecular weight polymers during free-radical polymerization. gantrade.com Consequently, allyl monomers like allyl alcohol typically yield low molecular weight copolymers with low monomer conversion rates when subjected to standard free-radical initiation. gantrade.com
Despite these challenges, research has demonstrated the feasibility of copolymerizing this compound. A notable example is the copolymerization of this compound with maleic anhydride (B1165640). In a process using a diacetyl peroxide catalyst at 70°C, a hard, clear, and solid copolymer can be formed in nearly quantitative yield. google.com This reaction showcases a viable route to incorporate the levulinate structure into a polymer backbone, where the resulting polymer contains anhydride groups that can be further modified, for instance, by reaction with alcohols like diethylene glycol. google.com This approach successfully leverages the reactivity of the allyl group in a controlled copolymerization system to create functional polymeric materials.
Catalytic Conversion to γ-Valerolactone and Analogous Cyclic Esters
The catalytic hydrogenation of levulinate esters, including this compound, to produce γ-valerolactone (GVL) is a pivotal transformation in biomass valorization. GVL is a highly sought-after green solvent and a precursor for fuels and chemicals. researchgate.net The conversion process typically involves the hydrogenation of the ketone group followed by intramolecular cyclization and elimination of the corresponding alcohol (in this case, allyl alcohol). This reaction has been extensively studied using both homogeneous and heterogeneous catalysts. researchgate.net
Homogeneous catalysts, such as ruthenium and iridium complexes, have shown high efficacy. For instance, ruthenium complexes with phosphine (B1218219) ligands can achieve high yields of GVL (77-95%) from levulinic acid under conditions of 160°C and 65 bar H₂. researchgate.net Similarly, palladium complexes using formic acid as a hydrogen source have also proven effective. researchgate.net
Heterogeneous catalysts are often preferred for their ease of separation and recyclability. A wide range of systems based on noble metals like Platinum (Pt), Palladium (Pd), and Ruthenium (Ru), as well as non-noble metals like Nickel (Ni) and Copper (Cu), have been developed. researchgate.netresearchgate.net For example, a Pt catalyst yielded 87% GVL, while a Raney Ni catalyst achieved a 94% yield under high pressure and temperature. researchgate.net More recent developments focus on catalytic transfer hydrogenation (CTH), which uses hydrogen donors like isopropanol (B130326) instead of high-pressure H₂ gas, offering milder and potentially safer reaction conditions. researchgate.netmdpi.com Zr-based catalysts, such as Zr-Beta zeolites and Zr-MOFs, are particularly effective in CTH, achieving GVL yields up to 98% from ethyl levulinate. mdpi.com
The table below summarizes findings for the conversion of levulinate esters to GVL using various catalytic systems. While many studies utilize ethyl or methyl levulinate, the fundamental reaction is directly applicable to this compound.
| Catalyst | Hydrogen Source | Temperature (°C) | Time (h) | GVL Yield (%) | Reference |
|---|---|---|---|---|---|
| Raney Cu | H₂ | 160 | 3 | 98.3 | researchgate.net |
| 1%Pt/ZSM-35 | H₂ (6 MPa) | 200 | - | 99.0 | mdpi.com |
| 2%Zr-Beta-7d | Isopropanol | 110 | 8 | 88.7 | mdpi.com |
| MoS₂/AC | H₂ (1 MPa) | 230 | 1.5 | 91.2 (Selectivity) | rsc.org |
| Ni(OTf)₂/(S,S)-Ph-BPE | H₂ (70 atm) | 50 | 12 | 91.2 | mdpi.com |
| Ir-SIPHOX complex | H₂ (6 bar) | 65 | 24 | 91.0 | mdpi.com |
Utilisation of this compound as a Monomer in Polymer Synthesis
Beyond direct polymerization, this compound serves as a valuable starting material for the synthesis of more complex, functional monomers. A key strategy involves transforming this compound into multivinyl-functionalized γ-butyrolactones, which can then undergo highly selective polymerization. royalsocietypublishing.orgnih.govroyalsocietypublishing.org
A representative synthesis begins with the conversion of a levulinate ester (such as ethyl or this compound) into a γ-allyl-γ-valerolactone intermediate via reaction with allylmagnesium bromide. royalsocietypublishing.orgnih.govroyalsocietypublishing.org This intermediate is then subjected to a multi-step sequence involving reaction with diethyl oxalate (B1200264) and subsequent condensation with formaldehyde (B43269) to introduce an α-methylene group, yielding γ-allyl-γ-methyl-α-methylene-γ-butyrolactone (γAMMBL). royalsocietypublishing.org
This resulting γAMMBL monomer is particularly interesting because it possesses two different polymerizable groups: the highly reactive α-methylene group (an acrylic-type double bond) and the less reactive γ-allyl group. This difference in reactivity can be exploited for chemoselective polymerization. Using techniques like Lewis Pair Polymerization with an N-heterocyclic carbene and a strong Lewis acid (e.g., E(C₆F₅)₃ where E = Al, B), polymerization occurs exclusively through the α-methylene double bond. royalsocietypublishing.orgroyalsocietypublishing.org This method produces high molecular weight polymers while leaving the γ-allyl group intact as a pendant functional group along the polymer backbone. royalsocietypublishing.orgroyalsocietypublishing.org These preserved allyl groups are available for subsequent post-polymerization modifications or cross-linking reactions, allowing for the creation of advanced functional or thermoset materials. royalsocietypublishing.orgroyalsocietypublishing.org
Synthetic Strategies for Functionalization via the Allyl Moiety
The terminal double bond of the allyl group in this compound is a versatile handle for a variety of chemical modifications, allowing for the introduction of new functional groups and the synthesis of diverse derivatives. Key strategies include thiol-ene reactions, epoxidation, and hydroformylation.
| Reaction Type | Reagents | Functional Group Introduced | Key Features |
|---|---|---|---|
| Thiol-Ene Reaction | Thiol (R-SH), Radical Initiator (e.g., UV light) | Thioether | High yield, anti-Markovnikov addition, "click chemistry" characteristics. wikipedia.org |
| Epoxidation | Peroxy acid (e.g., m-CPBA), H₂O₂ | Epoxide (Oxirane) | Forms a reactive three-membered ring for further nucleophilic attack. pearson.com |
| Hydroformylation | CO, H₂ (Syngas), Rh or Co catalyst | Aldehyde (-CHO) | Atom-economic process; regioselectivity (linear vs. branched) can be controlled. wikipedia.org |
Thiol-Ene Reaction
The thiol-ene reaction is a powerful and efficient method for modifying the allyl group. It is considered a "click chemistry" reaction due to its high yields, rapid rates, and insensitivity to oxygen and water. wikipedia.org The reaction proceeds via a free-radical mechanism, where a thiyl radical (RS•) adds to the allyl double bond. wikipedia.org This addition occurs with anti-Markovnikov regioselectivity, meaning the sulfur atom attaches to the terminal carbon of the double bond. This functionalization is highly useful for creating polymer networks by reacting this compound with multifunctional thiols, leading to cross-linked thermoset materials. rsc.orgrsc.org
Epoxidation
Epoxidation converts the allyl double bond into a reactive three-membered cyclic ether known as an epoxide (or oxirane). pearson.com This transformation is typically achieved using an oxidizing agent, most commonly a peroxy acid like meta-chloroperoxybenzoic acid (m-CPBA). youtube.com For allylic systems, the reaction can be highly stereoselective. The resulting epoxide is a valuable synthetic intermediate that can be opened by a wide range of nucleophiles (e.g., water, alcohols, amines) to introduce two new functional groups, significantly increasing the molecular complexity and providing pathways to diols, amino alcohols, and other derivatives.
Hydroformylation
Hydroformylation, also known as the oxo process, is an industrially significant reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of the allyl group. wikipedia.org The reaction requires a transition metal catalyst, typically based on rhodium or cobalt, and a mixture of carbon monoxide and hydrogen (syngas). wikipedia.orggoogle.com Applying this to this compound would produce an aldehyde derivative. The position of the new aldehyde group (regioselectivity) can be controlled by the choice of catalyst and reaction conditions, allowing for the synthesis of either linear or branched aldehydes. wikipedia.orgrsc.org These aldehyde products are versatile intermediates for subsequent reactions such as oxidation to carboxylic acids or reduction to alcohols.
Advanced Analytical and Spectroscopic Methodologies in Allyl Levulinate Research
Chromatographic Techniques for Reaction Mixture Compositional Analysis
Chromatographic methods are indispensable for the qualitative and quantitative analysis of the complex mixtures typically generated during the synthesis of allyl levulinate. These techniques allow for the separation, identification, and quantification of the starting materials, the desired product, and any byproducts or intermediates. mdpi.com
Gas chromatography (GC) is a primary analytical tool for monitoring the conversion of reactants and the formation of this compound. mdpi.comnih.gov The technique separates volatile compounds in a mixture based on their boiling points and interactions with the stationary phase of the chromatographic column. In a typical GC analysis of an this compound synthesis reaction, a sample of the reaction mixture is injected into the instrument. The components are then separated and detected, often by a flame ionization detector (FID), providing data on the relative amounts of each compound present. mdpi.com This allows researchers to track the progress of the reaction over time and to determine the final yield of this compound. rsc.org The purity of the final product after distillation can also be assessed using GC. atamanchemicals.com
For instance, in the synthesis of alkyl levulinates, GC analysis can be used to determine the conversion of the starting material, such as levulinic acid or furfuryl alcohol, and the selectivity towards the desired this compound product. nih.gov The operating conditions for GC analysis, including the type of column, carrier gas flow rate, and temperature program, are optimized to achieve good separation of all components in the reaction mixture. mdpi.com
Interactive Data Table: Typical GC Parameters for Alkyl Levulinate Analysis
| Parameter | Value | Reference |
| Instrument | Agilent Technologies 6890 with autosampler | mdpi.com |
| Column | HP-5MS (30 m, 0.25 ID, 0.25 µM film) | mdpi.com |
| Carrier Gas | Helium | nih.govmdpi.com |
| Flow Rate | 1.0 mL/min | nih.govmdpi.com |
| Injector Temperature | 250 °C | nih.govmdpi.com |
| Detector | Flame Ionization Detector (FID) | mdpi.comrsc.org |
| Detector Temperature | 250 °C | mdpi.com |
| Oven Program | Initial 70°C, ramp to 120°C at 10°C/min, hold for 5 min, ramp to 200°C at 30°C/min, hold for 2.33 min | mdpi.com |
| Injection Volume | 1 µL | mdpi.com |
| Split Ratio | 1:30 | mdpi.com |
Gas chromatography-mass spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. mdpi.comcsic.es As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its definitive identification by comparing it to spectral libraries or through detailed analysis. nist.govredalyc.org
GC-MS is crucial for identifying unexpected byproducts and impurities in the synthesis of this compound, providing a more comprehensive understanding of the reaction pathways. rsc.org For example, in the synthesis of alkyl levulinates from furfuryl alcohol, GC-MS can be used to identify and quantify not only the desired product but also intermediates and other minor products. mdpi.com This detailed compositional analysis is vital for optimizing reaction conditions to maximize the yield of this compound. analis.com.my
High-performance liquid chromatography (HPLC) is another powerful separation technique used in this compound research. mdpi.com Unlike GC, which is suitable for volatile compounds, HPLC can be used to analyze a wider range of compounds, including those that are non-volatile or thermally unstable. ua.es In the context of this compound, HPLC is particularly useful for analyzing reaction mixtures that may contain non-volatile starting materials or byproducts. mdpi.com
The choice of HPLC column, mobile phase, and detector depends on the specific compounds being analyzed. For instance, a C18 reversed-phase column with a mobile phase of acetonitrile (B52724) and water is commonly used for the analysis of many organic compounds. researchgate.net Detection is often achieved using a UV-Vis detector, which measures the absorbance of the eluting compounds at a specific wavelength. researchgate.net
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for Structural Elucidation
Once this compound has been synthesized and purified, its chemical structure must be unequivocally confirmed. Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are the primary techniques used for this purpose. mdpi.comatamanchemicals.com
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are typically recorded. The ¹H NMR spectrum gives information about the different types of protons in the molecule and their connectivity, while the ¹³C NMR spectrum reveals the number and types of carbon atoms. mdpi.com
High-resolution mass spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the elemental composition of this compound. mdpi.com This, combined with the fragmentation pattern observed in the mass spectrum, provides strong evidence for the proposed structure. nist.gov
Interactive Data Table: Spectroscopic Data for this compound
| Technique | Observed Data | Reference |
| ¹H NMR (400 MHz, CDCl₃), δ, ppm | 2.21 (s, 3H); 2.63 (t, 2H); 2.78 (t, 2H); 4.61 (d, 2H); 5.31 (m, 2H); 5.94 (m, 1H) | mdpi.com |
| ¹³C NMR (100 MHz, CDCl₃), δ, ppm | 27.53; 29.86; 37.91; 64.64; 118.25; 131.34; 172.41; 205.74 | mdpi.com |
| HRMS (m/z) | [M + Na]⁺ calc. for [C₈H₁₂O₃ + Na]⁺: 179.0679; found: 179.0676 | mdpi.com |
Advanced Spectroscopic and Microscopic Characterization of Catalytic Materials
The efficiency and selectivity of this compound synthesis are often dictated by the properties of the catalyst used. Therefore, the characterization of these catalytic materials is a critical area of research. A variety of advanced spectroscopic and microscopic techniques are employed to understand the physical and chemical properties of catalysts. mdpi.comcsic.es
Techniques such as X-ray diffraction (XRD) are used to determine the crystalline structure of the catalyst. rsc.org The surface area and pore size distribution, which are crucial for catalytic activity, are often measured using nitrogen physisorption (BET analysis). analis.com.my The acidity of the catalyst, a key factor in many of the reactions to produce levulinate esters, can be determined by methods like ammonia (B1221849) temperature-programmed desorption (NH₃-TPD). csic.es
Microscopic techniques like scanning electron microscopy (SEM) and transmission electron microscopy (TEM) provide information about the morphology and particle size of the catalyst. rsc.org Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) and Raman spectroscopy can be used to identify functional groups on the catalyst surface. acs.org
Isotopic Labeling and Tracing Studies for Mechanistic Validation
To gain a deeper understanding of the reaction mechanisms involved in the synthesis of this compound, researchers often employ isotopic labeling studies. researchgate.net In these experiments, one or more atoms in a reactant molecule are replaced with a heavier isotope (e.g., replacing ¹H with ²H (deuterium) or ¹²C with ¹³C). nih.govresearchgate.net
By tracing the path of the isotopic label through the reaction, it is possible to elucidate the step-by-step mechanism. For example, by labeling the alcohol used in the esterification of levulinic acid, one can determine whether the reaction proceeds via an acyl-oxygen or alkyl-oxygen cleavage pathway. The labeled products are typically analyzed using mass spectrometry or NMR spectroscopy to determine the position of the isotope. nih.gov These studies provide invaluable insights that can be used to design more efficient and selective catalytic systems for this compound production. researchgate.net
Techno Economic and Environmental Sustainability Assessments of Allyl Levulinate Production
Adherence to Green Chemistry Principles and Metrics
The production of allyl levulinate, particularly from biomass-derived precursors, aligns with several core principles of green chemistry, aiming to reduce the environmental footprint of chemical manufacturing. atamanchemicals.comacsgcipr.org The synthesis is often achieved through the alcoholysis of furfuryl alcohol or the esterification of levulinic acid, processes that can be designed to be inherently safer and more efficient. mdpi.combiofueljournal.com
The sustainability of the process can be quantified using established green chemistry metrics. While a full life-cycle assessment is complex, metrics like the Environmental Factor (E-Factor) provide a snapshot of the waste generated. biofueljournal.com The E-Factor is the ratio of the mass of waste to the mass of the desired product. In an ideal green process, the E-Factor approaches zero. For the synthesis of this compound, minimizing the use of excess reagents and solvents, and recycling the catalyst, are critical strategies to lower the E-Factor. biofueljournal.com
| Green Metric | Definition | Relevance to this compound Production |
| Atom Economy | (Molecular weight of desired product / Sum of molecular weights of all reactants) x 100% | In the esterification of levulinic acid with allyl alcohol, the theoretical atom economy is high, with water being the only byproduct. |
| E-Factor (Environmental Factor) | Total mass of waste / Mass of product | The use of reusable catalysts and minimized solvent use in this compound synthesis significantly lowers the E-Factor compared to processes with stoichiometric reagents and extensive purification steps. biofueljournal.com |
| Process Mass Intensity (PMI) | Total mass input (raw materials, solvents, catalyst) / Mass of final product | A lower PMI indicates a more efficient and less wasteful process. Optimizing reaction conditions and catalyst recycling directly improves the PMI for this compound production. |
Sustainable Feedstock Utilization and Biomass Valorization Strategies
This compound is a prime example of a value-added chemical derived from the valorization of biomass. encyclopedia.pubfrontiersin.org Its production relies on platform molecules that are sourced from renewable, non-food lignocellulosic biomass, such as agricultural and forestry residues. biofueljournal.com This strategy converts low-value waste streams into valuable chemical intermediates, contributing to a circular economy. biofueljournal.com
The two primary routes to this compound start from either levulinic acid (LA) or furfuryl alcohol (FA). mdpi.comfrontiersin.org
Levulinic Acid (LA): Recognized by the US Department of Energy as a top-10 platform chemical, LA is produced from the acid-catalyzed hydrolysis of C6 sugars (hexoses) found in cellulose (B213188). frontiersin.orgaimspress.com
Furfuryl Alcohol (FA): This precursor is derived from furfural (B47365), which is produced by the acid-catalyzed dehydration of C5 sugars (pentoses) from the hemicellulose fraction of biomass. mdpi.com As a significant portion of global furfural production is converted to FA, it is an abundant and cost-effective starting material. mdpi.com
The synthesis of this compound from these intermediates represents a significant step in the biomass value chain. Direct conversion of raw biomass to levulinate esters often results in low to moderate yields due to the challenges of depolymerization and solubility. encyclopedia.pubmdpi.com Using isolated platform molecules like FA or LA allows for cleaner reactions and higher product selectivity under milder conditions. mdpi.com For instance, this compound can be synthesized via the alcoholysis of furfuryl alcohol with allyl alcohol in the presence of an acid catalyst. mdpi.com
| Feedstock for this compound | Intermediate Platform Molecule | Ultimate Biomass Source | Valorization Strategy |
| Allyl Alcohol | Propylene (typically fossil-derived, but bio-based routes are emerging) | N/A | Reactant for esterification/alcoholysis. |
| Furfuryl Alcohol | Furfural | Hemicellulose (from agricultural waste, corn cobs, sugarcane bagasse). mdpi.comresearchgate.net | Conversion of C5 sugars into a versatile alcohol intermediate. |
| Levulinic Acid | 5-Hydroxymethylfurfural (B1680220) (HMF) | Cellulose (from wood, straw, and other plant fibers). mdpi.comatamanchemicals.com | Conversion of C6 sugars into a key keto-acid platform chemical. |
Process Optimization for Enhanced Efficiency and Economic Viability
The economic feasibility of this compound production is intrinsically linked to process efficiency, which is driven by catalyst performance, reaction conditions, and product yield. frontiersin.orgresearchgate.net Research has focused on optimizing these parameters to maximize output while minimizing costs and environmental impact.
Catalyst selection is paramount. While homogeneous acids can catalyze the reaction, heterogeneous solid acid catalysts are preferred for their ease of separation and reusability, which are critical for industrial-scale, continuous processes. frontiersin.orgfrontiersin.org Studies on the synthesis of various alkyl levulinates, including this compound, have demonstrated the effectiveness of catalysts like the sulfonic acid-based ion-exchange resin, Purolite CT151. mdpi.comresearchgate.net
Optimization studies involve systematically varying reaction parameters to find the ideal conditions. Key variables include the type of alcohol, reaction temperature, reaction time, and catalyst loading. In the synthesis of this compound from furfuryl alcohol, the reaction is typically performed at the reflux temperature of the alcohol used (allyl alcohol). mdpi.com
Detailed research has provided specific conditions for achieving good yields of this compound. One study optimized the alcoholysis of furfuryl alcohol using Purolite CT151, achieving a 40% yield of this compound after 5 hours at the reflux temperature of allyl alcohol (97 °C). mdpi.com
| Target Product | Alcohol | Catalyst | Catalyst Loading (% wt. to FA) | Temperature (°C) | Time (h) | Yield (%) |
| This compound | Allyl alcohol | Purolite CT151 | 50% | Reflux (97) | 5 | 40 |
| Methyl levulinate | Methanol (B129727) | Purolite CT151 | 50% | Reflux (65) | 5 | 30 |
| Ethyl levulinate | Ethanol (B145695) | Purolite CT151 | 50% | Reflux (80) | 5 | 71 |
| n-Propyl levulinate | 1-Propanol | Purolite CT151 | 50% | Reflux (97) | 5 | 50 |
| n-Butyl levulinate | 1-Butanol | Purolite CT151 | 50% | Reflux (117) | 5 | 63 |
| Data sourced from D'Alessandro et al. (2020). The study focused on optimizing the synthesis of various alkyl levulinates from furfuryl alcohol (FA). mdpi.com |
The techno-economic viability of producing levulinate esters is heavily influenced by feedstock costs, catalyst longevity and cost, and the energy required for reaction and purification steps. colab.wsresearchgate.net While specific techno-economic analyses for this compound are not widely published, assessments for ethyl levulinate indicate that integration with existing biorefineries (e.g., bioethanol plants) can significantly improve economic prospects by sharing infrastructure and resources. researchgate.net The selling price of this compound must be competitive with the petroleum-based chemicals it aims to replace, making high-yield and energy-efficient production processes essential for its commercial success. colab.wsresearchgate.net
Future Research Trajectories and Emerging Paradigms in Allyl Levulinate Science
Innovation in Novel and High-Performance Catalytic Systems
The synthesis of allyl levulinate, a valuable bio-based chemical, is critically dependent on the efficiency of the catalytic systems employed. Research is increasingly focused on developing novel and high-performance catalysts that offer improved yields, selectivity, and reusability, while operating under milder conditions.
A significant area of innovation lies in the application of heterogeneous solid acid catalysts, which are favored over homogeneous catalysts due to easier product separation and reduced reactor corrosion. mdpi.com Various materials have been explored, including acidic ion-exchange resins like Amberlyst-15 and Purolite CT151, zeolites, sulfated zirconia, and supported heteropolyacids. mdpi.comfrontiersin.org For instance, Purolite CT151 has been demonstrated as an effective catalyst for the alcoholysis of furfuryl alcohol to produce various alkyl levulinates, including this compound, with good yields (up to 63%) at moderate temperatures (80–120 °C). mdpi.comresearchgate.net This particular catalyst can also be recycled and reused for multiple runs without a significant drop in activity. mdpi.com
The synergy between different types of acid sites is another promising research avenue. Bifunctional catalysts that incorporate both Brønsted and Lewis acid sites have shown enhanced efficiency in converting carbohydrates to alkyl levulinates. researchgate.net For example, a combined system of SO4²⁻/ZrO2 and Sn-Beta catalysts demonstrated a synergistic effect, achieving a 62% yield of methyl levulinate from glucose. researchgate.net The strategic combination of these acid sites can facilitate different steps of the reaction pathway, leading to higher product yields.
Heteropolyacids (HPAs), known for their strong Brønsted acidity and thermal stability, are also being extensively investigated. researchgate.net Supporting HPAs on materials like desilicated HZSM-5 has led to high yields (94% for ethyl levulinate) and improved catalyst stability over multiple cycles. frontiersin.org Modifications, such as doping with metal cations or embedding within mesoporous silica (B1680970), have been shown to further enhance catalytic performance. frontiersin.org
Recent studies have also highlighted the potential of metal-organic frameworks (MOFs) and sulfonated carbon materials as effective catalysts. frontiersin.org The tunable porosity and high density of acid sites in these materials contribute to their catalytic efficacy. For example, sulfonated mesoporous carbon catalysts have demonstrated a direct correlation between acid site density and the yield of ethyl levulinate. frontiersin.org
A notable first is the synthesis of this compound via the alcoholysis of furfuryl alcohol, a method previously unreported for this specific ester. mdpi.comencyclopedia.pub This opens up new pathways for its production from biomass-derived furfuryl alcohol. mdpi.com
Interactive Table: Comparison of Catalytic Systems for Alkyl Levulinate Synthesis
| Catalyst System | Substrate | Product | Yield | Temperature (°C) | Key Findings | Reference |
|---|---|---|---|---|---|---|
| Purolite CT151 | Furfuryl Alcohol | This compound | 55% | Reflux | First reported synthesis of this compound from furfuryl alcohol. Catalyst is reusable. | mdpi.comunive.it |
| Purolite CT151 | Furfuryl Alcohol | Ethyl Levulinate | 71% | 80 | Optimized conditions show high yield; catalyst can be recycled four times. | mdpi.com |
| Amberlyst-15 | Levulinic Acid | n-Butyl Levulinate | 97% | 124 | High conversion achieved with an optimized molar ratio of reactants. | frontiersin.org |
| Dodecatungstophosphoric acid (DTPA) on K10 Clay | Levulinic Acid | n-Butyl Levulinate | 97% | Not specified | High conversion and 100% selectivity. | researchgate.net |
| SO4²⁻/ZrO2 and Sn-Beta | Glucose | Methyl Levulinate | 62% | 170 | Demonstrates synergy between Brønsted and Lewis acids. | researchgate.net |
| H₄SiW₁₂O₄₀ on SiO₂ | Not specified | Ethyl Levulinate | 67% | Not specified | Improved recyclability compared to unsupported HPA. | frontiersin.org |
Advanced Reaction Engineering and Continuous Flow Process Design
The shift from traditional batch reactors to advanced reaction engineering principles, particularly continuous flow processes, represents a significant paradigm shift in the production of this compound and other alkyl levulinates. frontiersin.org Continuous flow systems offer numerous advantages, including enhanced heat and mass transfer, improved safety, easier scalability, and the potential for process intensification. google.com
Research has demonstrated the feasibility of using fixed-bed reactors for the continuous esterification of levulinic acid. researchgate.net For instance, the use of a cation exchange resin, Smopex-101, as a heterogeneous catalyst in an isothermal fixed-bed reactor showed good stability and high conversions of levulinic acid to ethyl levulinate. researchgate.net Such systems allow for the catalyst to be easily contained and reused, streamlining the production process.
The development of continuous flow processes is not limited to the synthesis of alkyl levulinates but also extends to their subsequent conversion into other valuable chemicals. For example, the continuous hydrogenation of methyl and ethyl levulinate to γ-valerolactone (GVL) has been successfully demonstrated using a 5% Ru/C catalyst in an H-Cube® continuous hydrogenation system. researchgate.net This integration of reaction steps into a continuous sequence is a key aspect of modern process design.
Furthermore, the concept of reactive distillation in a continuous stirred-tank reactor (CSTR)-like process has been applied to the production of allyl alcohol from glycerol, a process that shares principles applicable to this compound synthesis. google.com This method allows for the continuous removal of products, driving the reaction equilibrium towards higher conversions. google.com The application of microreactors and other microfluidic devices is also being explored to further enhance reaction efficiency and control. thalesnano.com
The modeling and simulation of these continuous processes are crucial for optimization and control. Kinetic models have been developed to accurately predict the performance of both batch and continuous reactors for levulinic acid esterification, providing a valuable tool for process design and scale-up. researchgate.net
Integration of this compound Synthesis into Integrated Biorefinery Platforms
The production of this compound is increasingly being viewed within the broader context of integrated biorefineries, where biomass is converted into a spectrum of value-added products. unive.it this compound, as a derivative of levulinic acid, fits perfectly into this model, as levulinic acid is recognized as a key platform chemical derivable from lignocellulosic biomass. nih.govaimspress.com
Several pathways exist for producing alkyl levulinates from biomass. encyclopedia.pub These include the direct conversion of carbohydrates (like glucose and fructose), cellulose (B213188), and even raw biomass, or the conversion of intermediate platform molecules such as furfuryl alcohol and 5-(hydroxymethyl)furfural (HMF). encyclopedia.pubunive.it The direct conversion of biomass often faces challenges such as low yields and the need for harsh reaction conditions due to the complex nature of the feedstock. unive.it
Therefore, a more common approach is the two-step process where biomass is first converted to levulinic acid, which is then esterified to produce this compound. unive.it However, research is also focused on one-pot conversions. For example, wheat straw has been directly converted to ethyl levulinate with a yield of 17.9 wt.% using sulfuric acid as a catalyst. frontiersin.org
The integration within a biorefinery allows for the utilization of various biomass components. For instance, the hemicellulose fraction can be a source of furfural (B47365), which can be converted to furfuryl alcohol, a direct precursor for this compound synthesis. mdpi.comnih.gov This holistic approach maximizes the value derived from the biomass feedstock.
Moreover, the co-products and by-products of one process can serve as inputs for another. The development of efficient and robust catalytic systems that can handle the impurities often present in biomass-derived feedstocks is a critical area of research for successful biorefinery integration. researchgate.net
Unveiling Novel Derivatization Pathways and Extended Application Domains
This compound's unique chemical structure, featuring both an ester and an allyl group, makes it a versatile platform for further chemical modifications, opening doors to novel derivatives and expanded applications. mdpi.comencyclopedia.pub The presence of the reactive allyl group allows for a variety of chemical transformations that are not possible with saturated alkyl levulinates. mdpi.comencyclopedia.pub
One significant area of application for levulinate esters is as plasticizers. nih.gov Research has explored the development of levulinic acid-based ketal-esters as bio-based plasticizers for polymers like poly(vinyl chloride) (PVC) and polyhydroxyalkanoates (PHB). rsc.org These derivatives have shown performance comparable to traditional phthalate (B1215562) plasticizers. rsc.org The allyl group in this compound could be further functionalized to create novel plasticizers with tailored properties.
The levulinate backbone itself can be transformed. For instance, levulinic acid and its esters can be hydrogenated to produce γ-valerolactone (GVL), a valuable green solvent and fuel additive. mdpi.com They can also be converted into other useful chemicals like 1,4-pentanediol, 2-methyltetrahydrofuran (B130290), and succinic acid. aimspress.commdpi.com
Furthermore, the allyl group can participate in reactions such as polymerization, epoxidation, and addition reactions, leading to the synthesis of new polymers, resins, and fine chemicals. The potential for creating novel glycopeptides and other complex molecules through derivatization of compounds containing allyl groups has also been demonstrated in related fields. google.com
The development of selective photochemical processes offers another intriguing pathway for derivatization. Bichromatic photochemical reactions have been used to transform allylic and acrylic substrates into levulinate or butenolide derivatives with high selectivity. rsc.org Such innovative synthetic methods could be applied to this compound to create a diverse range of new compounds.
The exploration of these derivatization pathways is crucial for expanding the market for this compound beyond its current applications as a fragrance, flavoring agent, and potential fuel additive. mdpi.comnih.gov
Leveraging Computational and Data-Driven Approaches in this compound Research
Computational and data-driven methods are becoming indispensable tools in accelerating the research and development of this compound and related compounds. These approaches offer powerful ways to understand reaction mechanisms, predict catalyst performance, and optimize process conditions.
Quantum chemical calculations are being employed to elucidate complex reaction pathways. For example, computational studies have been used to understand the divergent photochemical synthesis of levulinates and butenolides, revealing how different intermediates absorb light at different wavelengths, thus enabling selective product formation. rsc.org Such insights are invaluable for designing more efficient and selective synthetic routes.
Thermodynamic models like ePC-SAFT are being used to predict the kinetics of reactions such as the esterification of levulinic acid. researchgate.net These models can account for the influence of various parameters, including temperature, reactant concentrations, and the presence of co-solvents, on reaction rates. researchgate.net This predictive capability can significantly reduce the number of experiments needed for process optimization.
Molecular modeling can also aid in the design of novel catalysts. By simulating the interaction between reactants and catalyst surfaces, researchers can gain a deeper understanding of the active sites and the factors that govern catalytic activity and selectivity. This knowledge can then be used to rationally design new catalysts with improved performance.
Data-driven approaches, including machine learning and artificial intelligence, are also poised to make a significant impact. By analyzing large datasets from experiments and computational studies, these methods can identify complex relationships and patterns that may not be apparent through traditional analysis. This can lead to the discovery of new catalysts, the optimization of reaction conditions, and the development of more accurate predictive models.
A computational study has suggested that the conversion of furfural to 2-methyltetrahydrofuran could be more economically viable than the synthesis of ethyl levulinate, demonstrating the power of these models in guiding research and development efforts towards the most promising pathways. nih.gov
Q & A
Q. What are the established synthesis routes for allyl levulinate, and how do reaction conditions influence yield and purity?
this compound is typically synthesized via acid-catalyzed esterification of levulinic acid with allyl alcohol. Key factors include catalyst type (e.g., sulfuric acid, ion-exchange resins), temperature (80–120°C), and molar ratios of reactants. For reproducibility, document catalyst loading, reaction time, and purification steps (e.g., distillation or column chromatography). Yield optimization requires balancing reaction kinetics and side reactions like polymerization of allyl alcohol. Parallel experiments with controlled variables (e.g., temperature gradients) are recommended to isolate optimal conditions .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound's structure and purity?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, identifying characteristic peaks such as the allyl group's protons (δ 5.8–5.2 ppm) and the levulinate carbonyl (δ 207–210 ppm). Gas Chromatography-Mass Spectrometry (GC-MS) quantifies purity and detects volatile byproducts. For non-volatile impurities, High-Performance Liquid Chromatography (HPLC) with UV detection is advised. Calibrate instruments using certified reference standards and validate methods with spike-recovery experiments .
Q. How can researchers optimize solvent selection and reaction parameters to enhance this compound synthesis efficiency?
Solvent polarity significantly impacts reaction rates and byproduct formation. Polar aprotic solvents (e.g., dimethylformamide) enhance catalyst activity but may complicate purification. Non-polar solvents (e.g., toluene) enable azeotropic removal of water, shifting equilibrium toward ester formation. Use Design of Experiments (DoE) frameworks to systematically test solvent-catalyst combinations. Monitor real-time progress via in-situ FTIR or Raman spectroscopy to capture transient intermediates .
Advanced Research Questions
Q. How can kinetic modeling be applied to understand the reaction mechanisms and optimize this compound production?
Develop a reaction network incorporating primary pathways (esterification) and side reactions (e.g., allyl alcohol dimerization). Fit experimental time-dependent yield data to Arrhenius-based rate equations using hierarchical optimization algorithms. For biomass-derived levulinic acid, account for feedstock variability by introducing lumped parameters for impurity effects. Validate models with independent datasets and sensitivity analyses to identify rate-limiting steps .
Q. What computational chemistry approaches are used to predict this compound's reactivity and stability under various conditions?
Density Functional Theory (DFT) simulations can map the electronic structure of this compound, identifying reactive sites (e.g., electrophilic carbonyl carbon). Molecular dynamics (MD) simulations assess thermal stability by modeling bond dissociation energies at elevated temperatures. Solvation models (e.g., COSMO-RS) predict solubility parameters in mixed solvents. Cross-validate computational results with experimental thermoanalytical data (e.g., DSC/TGA) .
Q. What advanced spectroscopic methods resolve ambiguities in this compound's structural characterization when traditional techniques are insufficient?
For complex mixtures, employ 2D NMR techniques (e.g., HSQC, HMBC) to resolve overlapping signals. X-ray crystallography provides definitive structural proof if single crystals are obtainable. High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) confirms molecular ions and fragments. For trace-level degradation products, use LC-MS/MS with multiple reaction monitoring (MRM) .
Q. Methodological Notes
- Reproducibility : Adhere to guidelines for detailed experimental reporting, including catalyst sources, purification protocols, and instrument calibration .
- Data Contradictions : Address discrepancies (e.g., varying reported yields) by comparing reaction conditions, analytical methods, and feedstock purity across studies .
- Ethical Standards : Ensure raw data and computational workflows are archived in open repositories to facilitate peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
